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Introduction
2"-O-beta-L-galactopyranosylorientin is a flavonoid glycoside naturally occurring in plants

such as Trollius ledebouri, Trollius chinensis, and Lophatherum gracile.[1][2][3][4][5][6] This

compound has garnered significant interest within the scientific community for its potential

therapeutic applications, particularly for its notable anti-inflammatory properties.[1][2][3]

Research indicates that 2"-O-beta-L-galactopyranosylorientin exerts its effects by

modulating key signaling pathways involved in the inflammatory response, making it a

promising candidate for further investigation in the development of novel anti-inflammatory

agents.[1] These application notes provide detailed protocols for the isolation, characterization,

and evaluation of the anti-inflammatory activity of 2"-O-beta-L-galactopyranosylorientin.
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Property Value Reference

Molecular Formula C₂₇H₃₀O₁₆ [2][6]

Molecular Weight 610.5 g/mol [2][6]

CAS Number 861691-37-4 [2]

Appearance Solid [2]

Purity ≥98% (HPLC) [2][6]

Solubility Soluble in DMSO [2]

Storage
Store at -20°C for long-term

stability (≥ 4 years).[2]
[2]

In Vitro Anti-inflammatory Activity
The following table summarizes the inhibitory effects of 2"-O-beta-L-
galactopyranosylorientin on the production of key pro-inflammatory mediators in

lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) and microglial (BV-2)

cells.
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Cell Line Mediator

Concentration
of 2"-O-beta-L-
galactopyrano
sylorientin

Observed
Effect

Reference

RAW 264.7 Nitric Oxide (NO) 100 - 200 µM
Decreased

production
[7]

RAW 264.7
Interleukin-6 (IL-

6)
100 - 200 µM

Decreased

production
[7]

RAW 264.7

Tumor Necrosis

Factor-alpha

(TNF-α)

100 - 200 µM
Decreased

production
[7]

BV-2 Nitric Oxide (NO) Not specified

Significantly

inhibited

production

[1]

BV-2

Tumor Necrosis

Factor-alpha

(TNF-α)

Not specified

Significantly

inhibited

production

[1]

BV-2
Interleukin-1beta

(IL-1β)
Not specified

Markedly

inhibited

expression

[1]

BV-2

Inducible Nitric

Oxide Synthase

(iNOS)

Not specified

Markedly

inhibited

expression

[1]

BV-2
Cyclooxygenase-

2 (COX-2)
Not specified

Markedly

inhibited

expression

[1]

Experimental Protocols
Protocol 1: Extraction and Isolation of 2"-O-beta-L-
galactopyranosylorientin from Trollius chinensis
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This protocol is adapted from a general method for flavonoid extraction from Trollius chinensis.

Further purification steps may be required to achieve high purity of the target compound.

Materials:

Dried flowers of Trollius chinensis

70% Ethanol

Macroporous adsorption resin (e.g., D101)

Deionized water

Ethanol (various concentrations for elution)

Rotary evaporator

Freeze dryer

Procedure:

Extraction:

1. Grind the dried flowers of Trollius chinensis into a coarse powder.

2. Reflux the powder with 10 times the volume of 70% ethanol for 2 hours.

3. Repeat the extraction process two more times.

4. Combine the ethanol extracts and concentrate under reduced pressure using a rotary

evaporator to obtain a crude extract.

Purification:

1. Dissolve the crude extract in deionized water.

2. Apply the aqueous solution to a pre-treated macroporous adsorption resin column.

3. Wash the column with deionized water to remove sugars and other polar impurities.
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4. Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%

ethanol).

5. Collect the fractions and monitor the presence of 2"-O-beta-L-galactopyranosylorientin
using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography

(HPLC).

6. Combine the fractions containing the target compound.

7. Concentrate the combined fractions under reduced pressure.

8. Lyophilize the concentrated solution to obtain the purified 2"-O-beta-L-
galactopyranosylorientin.

Protocol 2: In Vitro Anti-inflammatory Assay in RAW
264.7 Macrophages
This protocol describes the procedure to evaluate the effect of 2"-O-beta-L-
galactopyranosylorientin on nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells.

Materials:

RAW 264.7 cells

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

Lipopolysaccharide (LPS)

2"-O-beta-L-galactopyranosylorientin

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-

naphthyl)ethylenediamine dihydrochloride)

96-well plates

Microplate reader

Procedure:
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Cell Culture:

1. Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂

incubator.

2. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere

overnight.

Treatment:

1. Pre-treat the cells with various concentrations of 2"-O-beta-L-galactopyranosylorientin
(e.g., 50, 100, 200 µM) for 1 hour.

2. Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no

compound) and an LPS-only control.

Nitric Oxide Measurement (Griess Assay):

1. After incubation, collect 100 µL of the cell culture supernatant from each well.

2. Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

3. Incubate at room temperature for 10 minutes.

4. Measure the absorbance at 540 nm using a microplate reader.

5. Calculate the nitrite concentration based on a standard curve generated with sodium

nitrite.

Protocol 3: Western Blot Analysis of NF-κB and ERK
Signaling Pathways in BV-2 Microglia
This protocol details the investigation of the effect of 2"-O-beta-L-galactopyranosylorientin
on the activation of NF-κB and ERK pathways in LPS-stimulated BV-2 microglial cells.

Materials:

BV-2 cells
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DMEM with 10% FBS

LPS

2"-O-beta-L-galactopyranosylorientin

RIPA lysis buffer with protease and phosphatase inhibitors

Primary antibodies (anti-phospho-NF-κB p65, anti-NF-κB p65, anti-phospho-ERK1/2, anti-

ERK1/2, anti-β-actin)

HRP-conjugated secondary antibodies

SDS-PAGE gels

PVDF membranes

Chemiluminescence detection system

Procedure:

Cell Culture and Treatment:

1. Culture BV-2 cells in DMEM with 10% FBS.

2. Seed cells in 6-well plates and grow to 80-90% confluency.

3. Pre-treat cells with 2"-O-beta-L-galactopyranosylorientin for 1 hour, followed by LPS (1

µg/mL) stimulation for 30 minutes.

Protein Extraction:

1. Wash cells with ice-cold PBS.

2. Lyse the cells with RIPA buffer.

3. Centrifuge the lysates and collect the supernatant.

4. Determine protein concentration using a BCA assay.
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Western Blotting:

1. Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.

2. Block the membranes with 5% non-fat milk in TBST for 1 hour.

3. Incubate the membranes with primary antibodies overnight at 4°C.

4. Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour

at room temperature.

5. Visualize the protein bands using a chemiluminescence detection system.

6. Quantify band intensities and normalize to the respective total protein or β-actin as a

loading control.

Protocol 4: Assessment of Nrf2/HO-1 Pathway Activation
in BV-2 Microglia
This protocol outlines the procedure to determine if 2"-O-beta-L-galactopyranosylorientin
activates the Nrf2/HO-1 antioxidant pathway.

Materials:

BV-2 cells

DMEM with 10% FBS

LPS

2"-O-beta-L-galactopyranosylorientin

Nuclear and cytoplasmic extraction kits

Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B, anti-β-actin)

HRP-conjugated secondary antibodies
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Western blot materials (as in Protocol 3)

Procedure:

Cell Culture and Treatment:

1. Culture and treat BV-2 cells as described in Protocol 3, with an extended LPS stimulation

time (e.g., 6-24 hours) for optimal HO-1 induction.

Subcellular Fractionation:

1. Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit

according to the manufacturer's instructions.

Western Blotting for Nrf2 Translocation:

1. Perform Western blot analysis on the nuclear and cytoplasmic fractions.

2. Probe the membranes with anti-Nrf2 antibody.

3. Use Lamin B as a nuclear marker and β-actin as a cytoplasmic marker to confirm the

purity of the fractions. An increase in the nuclear Nrf2 level indicates its activation.

Western Blotting for HO-1 Expression:

1. Perform Western blot analysis on whole-cell lysates.

2. Probe the membrane with anti-HO-1 antibody to assess its expression level.

3. Normalize to β-actin.

Visualizations
Signaling Pathways
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Experimental Workflow

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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